molecular formula C14H14N2O2 B8464234 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-1,2-dicarbonitrile CAS No. 89047-60-9

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-1,2-dicarbonitrile

Cat. No. B8464234
CAS RN: 89047-60-9
M. Wt: 242.27 g/mol
InChI Key: WHGNJFMCGCVUOU-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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properties

CAS RN

89047-60-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-1,2-dicarbonitrile

InChI

InChI=1S/C14H14N2O2/c1-17-13-6-5-10-11(14(13)18-2)4-3-9(7-15)12(10)8-16/h5-6,9,12H,3-4H2,1-2H3

InChI Key

WHGNJFMCGCVUOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(C(CC2)C#N)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the compound of example 1 (29.2 g, 0.14 mole), 315 mL MeOH, and 110 mL diethyl ether was stirred mechanically, just below reflux temperature as a 45° solution of KCN (34 g, 0.52 mole) in 94 mL water was added dropwise, quickly. The reaction mixture was stirred at reflux for 1.5 hr. After cooling briefly a solution of NH4OAc (21 g, 0.27 mole) in 34 mL water was added. Water was added until cloudy and the solution was stored at 0° for 2 days. The solid was filtered, washed with 60° water, cold 50% aqueous MeOH, and dried (high-vacuum) to yield 14.0 g tan solid (41%); mp 107°-8°; M+ 242.
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
315 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
94 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
21 g
Type
reactant
Reaction Step Three
Name
Quantity
34 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
41%

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